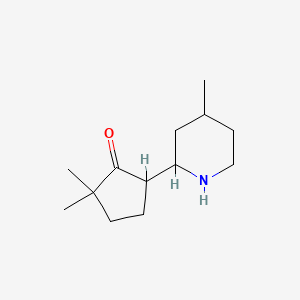
2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one is a chemical compound with the molecular formula C₁₃H₂₃NO and a molecular weight of 209.33 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the cyclopentanone moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the dimethyl and methyl groups through substitution reactions using reagents like alkyl halides.
Ketone Formation: Introduction of the cyclopentanone moiety through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone derivatives.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Introduction of different functional groups on the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include piperidinone derivatives, alcohols, and substituted piperidines .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one has various scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: A similar compound with a pyridine ring instead of a piperidine ring.
2,2-Dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one: Another derivative with slight structural variations.
Uniqueness
This compound is unique due to its specific combination of the piperidine and cyclopentanone moieties, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C13H23NO |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-(4-methylpiperidin-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C13H23NO/c1-9-5-7-14-11(8-9)10-4-6-13(2,3)12(10)15/h9-11,14H,4-8H2,1-3H3 |
Clave InChI |
QSJVACRIELFXCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNC(C1)C2CCC(C2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


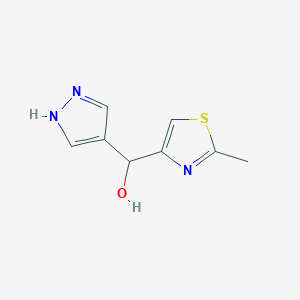
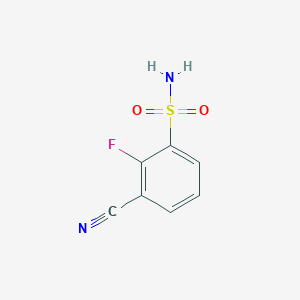
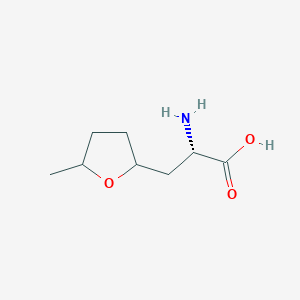
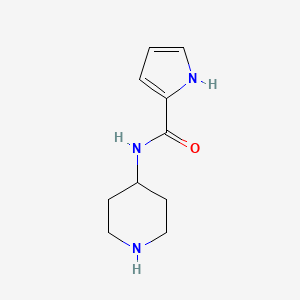
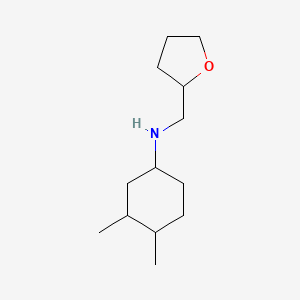
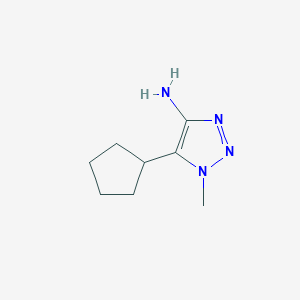
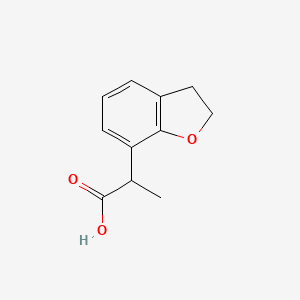

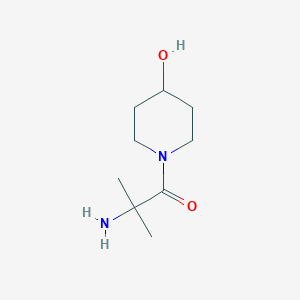
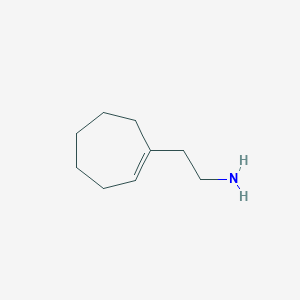
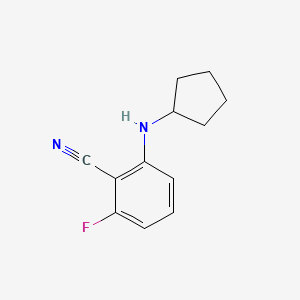
![[1-(Cyanomethyl)cyclopropyl]methanesulfonamide](/img/structure/B13302887.png)
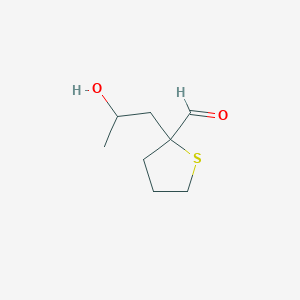
![2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13302894.png)
